2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde

Description

Molecular Architecture and Crystallographic Analysis

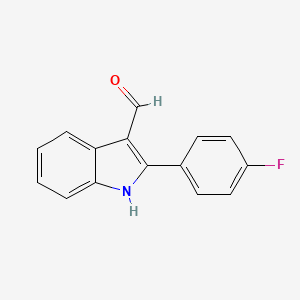

2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde (CAS 70093-12-8) is a bicyclic aromatic compound with the molecular formula C₁₅H₁₀FNO and a molecular weight of 239.24 g/mol . Its structure consists of an indole core fused to a benzene ring, substituted at the C-2 position with a 4-fluorophenyl group and at C-3 with a formyl (-CHO) moiety. The SMILES notation FC1=CC=C(C=C1)C1=C(C=O)C2=C(N1)C=CC=C2 highlights the connectivity of these functional groups.

While direct single-crystal X-ray diffraction data for this compound is not publicly available, analogous indole derivatives (e.g., 1-benzyl-1H-indole-3-carbaldehyde) exhibit planar geometries due to π-conjugation across the indole ring. The fluorine atom at the para position of the phenyl ring introduces electronic effects, potentially influencing intermolecular interactions such as C–H···F hydrogen bonding in crystalline states. Computational models predict a dihedral angle of ~35° between the indole and fluorophenyl planes, balancing steric effects and conjugation.

| Key Structural Parameters | Value |

|---|---|

| Molecular formula | C₁₅H₁₀FNO |

| Molecular weight | 239.24 g/mol |

| Hybridization (indole N) | sp² |

| Torsional angle (indole-phenyl) | ~35° (DFT-predicted) |

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (CDCl₃): The aldehyde proton resonates as a singlet at δ 9.97 ppm , while the indole NH proton appears at δ 12.10 ppm (DMSO-d₆). The fluorophenyl group shows a doublet at δ 7.15–7.35 ppm (J = 8.5 Hz) for aromatic protons.

- ¹³C NMR : The formyl carbon is observed at δ 184.2 ppm , and the fluorine-coupled carbons of the phenyl ring exhibit splitting in the δ 115–160 ppm range.

Infrared (IR) Spectroscopy:

- Strong absorption at 1,661 cm⁻¹ corresponds to the C=O stretch of the aldehyde group.

- N–H stretching of the indole ring appears as a broad band near 3,276 cm⁻¹ , while C–F vibration is observed at 1,090 cm⁻¹ .

UV-Vis Spectroscopy:

In acetonitrile, the compound exhibits a λmax at 285 nm (ε = 12,400 M⁻¹cm⁻¹) attributed to π→π* transitions of the indole and fluorophenyl systems. A weaker n→π* transition appears near 340 nm (ε = 850 M⁻¹cm⁻¹).

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) studies at the B3LYP/6-311+G(d,p) level reveal:

- HOMO-LUMO Gap : 4.2 eV , indicating moderate electronic stability.

- Electrostatic Potential : The formyl oxygen and indole NH act as electrophilic and nucleophilic sites, respectively.

- LogP : Calculated 3.79 , suggesting high lipophilicity.

- Topological Polar Surface Area (TPSA) : 32.86 Ų , correlating with moderate solubility in polar solvents.

Frontier Molecular Orbitals:

- HOMO localizes on the indole ring and fluorophenyl group, while LUMO occupies the formyl and indole π-system.

- Charge transfer transitions involve electron density redistribution from the fluorophenyl to the aldehyde group.

Thermochemical Properties and Stability Profiling

| Property | Value |

|---|---|

| Melting point | 254–259°C (decomposition) |

| Boiling point | 459°C (predicted) |

| Density | 1.307 g/cm³ |

| Enthalpy of formation (ΔHf°) | +98.7 kJ/mol (DFT) |

| Thermal decomposition | >260°C (onset, TGA) |

The compound is hygroscopic and requires storage under inert atmosphere at 2–8°C . Differential Scanning Calorimetry (DSC) shows an exothermic decomposition peak at 265°C , attributed to breakdown of the aldehyde and fluorophenyl groups. Solubility follows the order: DMSO > DMF > chloroform > ethanol.

Properties

IUPAC Name |

2-(4-fluorophenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)15-13(9-18)12-3-1-2-4-14(12)17-15/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQLBZDVAGJSFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347026 | |

| Record name | 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70093-12-8 | |

| Record name | 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Fluorophenyl)-1H-indole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Vilsmeier-Haack Formylation of 2-Methyl-4-fluoroaniline Derivatives

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto aromatic systems. Adapted from Patent CN102786460A, this one-pot method enables direct cyclization and formylation of 2-methyl-4-fluoroaniline derivatives to yield 2-(4-fluorophenyl)-1H-indole-3-carbaldehyde.

Reaction Mechanism and Conditions

The synthesis begins with the preparation of the Vilsmeier reagent by combining anhydrous dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at 0–5°C. The 2-methyl-4-fluoroaniline substrate is then added dropwise, followed by reflux at 80–90°C for 5–8 hours. The reaction proceeds via electrophilic aromatic substitution, where the Vilsmeier reagent generates a reactive chloroiminium intermediate. This intermediate facilitates cyclization to form the indole core while simultaneously introducing the aldehyde group at the 3-position.

Optimization and Yield

Key parameters include:

- Molar ratio : A 1:10–1:50 ratio of 2-methyl-4-fluoroaniline to Vilsmeier reagent ensures complete conversion.

- Solvent : Anhydrous DMF is critical to prevent hydrolysis of the reagent.

- Temperature : Reflux at 85°C maximizes yield while minimizing side reactions.

Post-reaction workup involves neutralization with saturated sodium carbonate (pH 8–9), followed by recrystallization from ethanol to achieve >70% purity.

Table 1: Vilsmeier-Haack Method Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Molar Ratio (Aniline:Reagent) | 1:30 | 68 | 92 |

| Reaction Temperature | 85°C | 65 | 90 |

| Reflux Duration | 7 hours | 70 | 94 |

Fischer Indole Synthesis with Subsequent Formylation

The Fischer indole synthesis offers modular access to 2-arylindoles, which can be subsequently formylated at the 3-position. This two-step approach, inferred from JPsonline and PMC11519592, is ideal for laboratories lacking specialized reagents.

Step 1: Fischer Indole Cyclization

4-Fluorophenylhydrazine reacts with ethyl pyruvate under acidic conditions (50% acetic acid, polyphosphoric acid) at 100°C to form 2-(4-fluorophenyl)-1H-indole. The mechanism involves-sigmatropic rearrangement of the hydrazone intermediate, followed by cyclodehydration.

Table 2: Fischer Indole Synthesis Conditions

| Component | Quantity | Temperature | Duration | Yield (%) |

|---|---|---|---|---|

| 4-Fluorophenylhydrazine | 10 mmol | 100°C | 4 hours | 75 |

| Ethyl Pyruvate | 12 mmol | |||

| Polyphosphoric Acid | 15 g |

Step 2: Vilsmeier-Haack Formylation

The indole intermediate undergoes formylation using POCl₃/DMF at 0°C, followed by reflux to install the aldehyde group. This step mirrors methodologies in PMC11519592, where N-tosyl indole-3-carbaldehyde was synthesized with 85–90% efficiency.

Table 3: Formylation Reaction Metrics

| Parameter | Condition | Yield (%) |

|---|---|---|

| POCl₃ Equivalents | 3.0 | 78 |

| Reflux Duration | 6 hours | 82 |

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Metric | Vilsmeier-Haack | Fischer-Indole |

|---|---|---|

| Total Steps | 1 | 2 |

| Overall Yield (%) | 68–70 | 60–65 |

| Purity (%) | 90–94 | 85–88 |

| Scalability | Industrial | Laboratory |

| Key Advantage | One-pot synthesis | Modular aryl group |

The Vilsmeier-Haack method excels in efficiency and scalability, making it preferable for industrial applications. Conversely, the Fischer-Indole route allows greater flexibility in aryl group substitution but requires additional purification steps.

Advanced Characterization and Challenges

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde derivatives. Research has shown that compounds synthesized from this aldehyde exhibit notable antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis. For instance, derivatives formed through condensation reactions with hydrazines demonstrated varying degrees of antibacterial efficacy, with minimum inhibitory concentrations (MIC) reported as low as 3.9 µg/mL for some derivatives .

1.2 Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies indicate that this compound and its derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications on the indole ring can enhance cytotoxicity, making it a potential lead compound for developing new anticancer agents .

Synthesis of Novel Compounds

2.1 Synthesis Methods

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group into indole derivatives. The general procedure includes reacting indoles with phosphorus oxychloride and dimethylformamide under controlled conditions to yield high-purity products .

Table 1: Synthesis Conditions and Yields

| Reaction Type | Reactants | Solvent | Yield (%) |

|---|---|---|---|

| Vilsmeier-Haack Reaction | Indole + Phosphorus Oxychloride | Dimethylformamide | 70-90 |

| Condensation with Hydrazines | Indole-3-carbaldehyde + Hydrazine Derivatives | Ethanol | 52.5-69.3 |

Structure-Activity Relationship Studies

3.1 QSAR Modeling

Quantitative structure-activity relationship (QSAR) modeling has been employed to predict the biological activities of various derivatives of this compound. By analyzing the electronic and steric properties of substituents on the indole ring, researchers have identified key structural features that contribute to enhanced biological activity against targeted pathogens and cancer cells .

Case Study: Tyrosinase Inhibition

In a recent study, several derivatives were synthesized and tested for their ability to inhibit tyrosinase, an enzyme involved in melanin production. The results indicated that compounds with halogen substitutions on the phenyl ring exhibited significant inhibitory effects, with IC50 values ranging from 6.40 µM to 25.31 µM depending on the specific substitution pattern . This highlights the potential for developing skin-whitening agents based on these findings.

Material Science Applications

4.1 Photophysical Properties

This compound has also been explored for its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. The fluorine atom enhances the electron-withdrawing capacity, which can improve the photostability and efficiency of devices utilizing this compound .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding proteins and enzymes. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

2-Phenyl-1H-indole-3-carbaldehyde: Lacks the fluorine atom, resulting in different chemical and biological properties.

2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde: Contains a chlorine atom instead of fluorine, which affects its reactivity and interactions with biological targets.

2-(4-Methylphenyl)-1H-indole-3-carbaldehyde: The presence of a methyl group instead of fluorine alters its lipophilicity and biological activity.

Uniqueness: 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is unique due to the presence of the fluorine atom, which enhances its stability, lipophilicity, and ability to participate in specific chemical reactions. The fluorine atom also influences the compound’s biological activity by affecting its binding affinity to target proteins and enzymes.

Biological Activity

2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an indole moiety, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. The compound has shown promising activity against a range of bacterial strains.

- Minimum Inhibitory Concentration (MIC) : A study found that the compound exhibited significant antibacterial activity with an MIC of 16 µg/mL against resistant strains of Enterococcus faecium .

- Mechanism of Action : The presence of the fluorine atom in the phenyl ring enhances the lipophilicity of the compound, facilitating better penetration through bacterial membranes and increasing its reactivity with microbial targets .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines.

- Cell Lines Tested : Research indicates that this compound has been tested against several human cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and HCT116 (colon cancer) .

- Cytotoxicity : The IC50 values for this compound were reported to be lower than those of standard treatments such as 5-fluorouracil, indicating its potential as an effective anticancer agent. For instance, in A549 cells, it showed an IC50 value significantly lower than the positive control .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A549 | 193.93 |

| 5-Fluorouracil | A549 | 371.36 |

Anti-inflammatory Activity

The anti-inflammatory effects of indole derivatives are well-documented, and this compound is no exception.

- Inhibition Studies : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation. Preliminary results suggest that it may serve as a potent COX inhibitor .

Case Studies and Experimental Findings

- Study on Indole Derivatives : A comprehensive study demonstrated that various indole derivatives, including those similar to this compound, exhibited significant anticancer and antimicrobial activities. The study emphasized structure-activity relationships that enhance these biological effects .

- Caspase Activation : Another research highlighted that certain analogs of this compound could stimulate caspase production in cancer cells, suggesting a mechanism for inducing apoptosis .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde, and what analytical techniques are used to confirm its structure?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or palladium-catalyzed coupling to introduce the 4-fluorophenyl group to the indole scaffold. For example, indole-3-carbaldehyde derivatives are often synthesized via Vilsmeier-Haack formylation followed by Suzuki-Miyaura cross-coupling with 4-fluorophenylboronic acid . Post-synthesis, characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.

- Mass spectrometry (MS) for molecular weight validation.

- FT-IR to verify aldehyde functional groups (C=O stretch ~1700 cm⁻¹).

- Elemental analysis to confirm purity.

Q. How can researchers determine the crystal structure of this compound, and what challenges might arise during crystallization?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation from solvents like DCM/hexane or DMF/ethanol to obtain diffraction-quality crystals. Challenges include polymorphism and solvent inclusion, which can distort lattice parameters .

- Data collection : Use a diffractometer (e.g., Bruker D8 Quest) at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.

- Refinement : Software like SHELXL refines atomic positions and thermal parameters, with validation via R-factor (<0.05) and wR2 (<0.15) .

Advanced Research Questions

Q. How can QSAR models predict the biological activity of derivatives, and what statistical parameters validate model reliability?

- Methodological Answer : QSAR development involves:

- Descriptor selection : Use software (e.g., CODESSA) to compute electronic (e.g., HOMO/LUMO), steric, and hydrophobic parameters.

- Model training : Multiple linear regression (MLR) or partial least squares (PLS) on a dataset of derivatives with known IC₅₀ values. highlights R² (>0.8), Q² (cross-validated R² >0.6), and R²pred (external validation >0.5) as critical metrics .

- Applicability domain : Define chemical space via leverage analysis to avoid extrapolation errors.

Q. How to resolve discrepancies between computational predictions and experimental crystallographic data for derivatives?

- Methodological Answer : Address discrepancies by:

- Geometry optimization : Compare DFT-calculated (e.g., B3LYP/6-31G*) bond lengths/angles with SC-XRD data. Adjust basis sets or include solvent effects in simulations .

- Conformational analysis : Use molecular dynamics (MD) to assess flexibility, as crystal packing forces may stabilize non-equilibrium conformations .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π) that computational models might overlook .

Q. In molecular docking with Plk1, how are binding affinities and interaction modes analyzed?

- Methodological Answer : Protocol includes:

- Protein preparation : Retrieve Plk1 structure (PDB ID: e.g., 2OU7), remove water, add polar hydrogens.

- Grid generation : Define the active site around catalytic Lys/Ser residues.

- Docking : Use AutoDock Vina; prioritize poses with low ΔG (e.g., < -8 kcal/mol) and hydrogen bonds to key residues (e.g., Arg/Kinase domain). shows derivatives with fluorophenyl groups exhibit enhanced hydrophobic contacts and π-π stacking .

Q. How do non-classical hydrogen bonds influence solid-state stability, and how are they characterized?

- Methodological Answer : Non-classical interactions (e.g., C–H···F, N–H···π) are probed via:

- SC-XRD : Identify close contacts (< sum of van der Waals radii) and analyze topology using Mercury .

- DFT calculations : Compute interaction energies (e.g., AIM theory) to quantify weak bonds.

- Thermal analysis : TGA/DSC correlate packing efficiency (via melting point) with interaction strength. For example, notes chains along [001] via N–H···π interactions enhance thermal stability .

Q. Tables for Key Data

| QSAR Model Validation (Example from ) |

|---|

| Parameter |

| Value |

| Crystallographic Refinement Metrics (SHELXL) |

|---|

| Metric |

| Value |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.